![molecular formula C17H14F2N6O4S B2669722 N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888428-62-4](/img/structure/B2669722.png)
N-(4-amino-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains an isoxazole ring (5-methylisoxazol-3-yl), which is a type of heterocyclic aromatic organic compound . Isoxazole rings are found in some natural products and drugs and are known to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic compounds .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino groups might participate in condensation reactions, and the isoxazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility in different solvents, its melting and boiling points, and its spectral properties .Scientific Research Applications
Anticancer Potential
Compounds with complex structures, including those with isoxazole and pyrimidinone moieties, have been investigated for their potential anticancer activities. For instance, derivatives of pyrazolo[3,4-d]pyrimidin-4-ones have been synthesized and evaluated for their antitumor activities, showing promising results against various cancer cell lines (Abdellatif, Khaled R. A., et al., 2014). Similarly, N-substituted derivatives of thieno[3,2-d]pyrimidines have demonstrated significant antiproliferative activity against human cancer cell lines, highlighting the potential of such compounds in cancer research (Huang, Pei, et al., 2020).
Drug Design and Synthesis
The structural complexity and versatility of compounds containing isoxazole and pyrimidinone units make them excellent candidates for drug design and synthesis. Their ability to interact with various biological targets can be exploited in the development of new therapeutic agents. For example, the synthesis and characterization of novel aromatic polyimides, incorporating different functionalities, demonstrate the wide-ranging applications of these compounds in materials science and potentially in drug development (Butt, M., et al., 2005).
Mechanistic Studies and Biological Activities
Compounds with similar structural features have been subject to mechanistic studies to understand their biological activities better. For example, the synthesis and study of dihydrogen activation by frustrated carbene-borane Lewis pairs provide insight into the reactivity of complex molecules and their potential applications in catalysis and biological systems (Kronig, Sabrina, et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N6O4S/c1-7-4-11(25-29-7)21-12(26)6-30-17-23-14(20)13(16(28)24-17)22-15(27)8-2-3-9(18)10(19)5-8/h2-5H,6H2,1H3,(H,22,27)(H,21,25,26)(H3,20,23,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPDWLJDNWVMSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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